Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate
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Overview
Description
Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The nitrosamino group can be introduced through a nitrosation reaction, where a secondary amine is treated with a nitrosating agent like sodium nitrite in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is usually purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The nitrosamino group can be oxidized to form nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and nitrosamino functionalities into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosamine-related carcinogenicity.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon metabolic activation.
Mechanism of Action
The mechanism of action of Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate involves its interaction with biological molecules through its ester and nitrosamino groups. The nitrosamino group can undergo metabolic activation to form reactive intermediates that can interact with DNA and proteins, potentially leading to mutagenic and carcinogenic effects. The ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, used as a solvent and flavoring agent.
Ethyl acetate: Another ester used as a solvent in various industrial applications.
Methyl butyrate: Known for its fruity odor, used in perfumes and flavorings.
Uniqueness
Methyl 5-(2-methoxycarbonylethylnitrosamino)pentanoate is unique due to the presence of the nitrosamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in fields such as medicinal chemistry and toxicology .
Properties
CAS No. |
79448-17-2 |
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Molecular Formula |
C10H18N2O5 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 5-[(3-methoxy-3-oxopropyl)-nitrosoamino]pentanoate |
InChI |
InChI=1S/C10H18N2O5/c1-16-9(13)5-3-4-7-12(11-15)8-6-10(14)17-2/h3-8H2,1-2H3 |
InChI Key |
DVUGLGUUPJQIJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCN(CCC(=O)OC)N=O |
Origin of Product |
United States |
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